4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-17(2,3)12-7-5-11(6-8-12)15(23)19-9-14-20-21-16(24-14)25-10-13(22)18-4/h5-8H,9-10H2,1-4H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINZKBZTUZXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. The tert-butylbenzamide moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes structurally related 1,3,4-oxadiazole derivatives and their properties:
Key Observations :
- The methylcarbamoyl-sulfanyl linker differs from simpler sulfanyl groups in 7a or LMM5, possibly modulating hydrogen-bonding interactions with biological targets .
Urease Inhibition
Compounds with sulfanyl-linked oxadiazoles, such as 7a–7l, exhibit urease inhibition (IC₅₀ values in the micromolar range) due to interactions with the enzyme's active site. The thiazolylmethyl group in 7a enhances potency compared to phenyl derivatives . The target compound’s tert-butyl group may similarly optimize binding affinity .
Antifungal Activity
LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase inhibition. Their sulfamoyl benzamide moieties are critical for binding.
Cytotoxic and HDAC Inhibitory Effects
The propanamide derivative in inhibits HDAC-8 and breast cancer cell lines (MCF-7, MDA-MB-231). The target compound’s benzamide group could similarly engage HDACs, but its bulkier tert-butyl substituent might alter selectivity .
Biological Activity
Molecular Formula
- C : 18
- H : 25
- N : 3
- O : 4
- S : 1
Structural Representation
The compound features a tert-butyl group attached to a benzamide moiety linked through a sulfanyl group to an oxadiazole derivative. The presence of the oxadiazole ring is particularly significant as it is known to enhance biological activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs to 4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exhibit notable antitumor effects. For instance, studies have shown that oxadiazole derivatives can interact with key proteins involved in cancer cell proliferation and apoptosis.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays using various cancer cell lines have demonstrated that related oxadiazole compounds possess IC50 values in the low micromolar range, suggesting potent antitumor activity. For example:
- Compound A : IC50 = 1.61 µg/mL against Jurkat cells.
- Compound B : IC50 = 1.98 µg/mL against A-431 cells.
These findings highlight the importance of specific substituents on the oxadiazole ring for enhancing cytotoxicity.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | Staphylococcus aureus | 32 µg/mL |
| Oxadiazole B | Escherichia coli | 16 µg/mL |
| Oxadiazole C | Pseudomonas aeruginosa | 64 µg/mL |
The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the sulfanyl group may enhance membrane permeability, facilitating greater uptake of the compound into bacterial cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key observations include:
- The tert-butyl group enhances lipophilicity, improving membrane penetration.
- The oxadiazole moiety is essential for antitumor activity, likely due to its ability to interact with specific cellular targets.
- Substituents on the benzamide ring can modulate potency and selectivity towards different biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
